molecular formula C16H21N3O B5545029 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone

Cat. No. B5545029
M. Wt: 271.36 g/mol
InChI Key: NJCCTNZDQSNAEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone involves multiple steps, including the use of click chemistry approaches, Michael addition reactions, and electrochemical methods. For instance, electrochemical synthesis methods have been employed to generate arylthiobenzazoles and bisindolyl-p-quinone derivatives through oxidation processes and nucleophilic additions, showcasing the versatility in synthesizing complex molecules (Amani & Nematollahi, 2012; Amani, Khazalpour, & Nematollahi, 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds is carried out using various spectroscopic and analytical techniques, including IR, NMR, MS, and X-ray crystallography. These methods confirm the structures of synthesized compounds and provide insights into their three-dimensional conformations, essential for understanding their potential interactions with biological targets (Govindhan et al., 2017; Dayananda et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone derivatives are diverse and include cyclocondensations, nucleophilic additions, and Michael addition reactions. These reactions are crucial for modifying the compound's structure to explore its pharmacological potential (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, of compounds related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone, are characterized using techniques like TGA, DSC, and X-ray crystallography. These analyses provide essential information on the compound's behavior under different conditions and its suitability for further development (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key to understanding the compound's potential biological activities. Studies have explored its interaction with biomolecules, revealing insights into its pharmacokinetic properties and potential as a biological probe (Gao, Wang, Miller, & Zheng, 2013).

Scientific Research Applications

Pharmacological and Toxicological Studies

Psychoactive Effects and Toxicity

The research on similar compounds often focuses on understanding their psychoactive effects and potential toxicity. For instance, studies on substances like TFMPP (trifluoromethylphenylpiperazine), a compound structurally related to piperazines, examine the subjective effects, including dysphoria and stimulant-like effects, and their implications for human health and safety. Studies such as those by Jan et al. (2010) and others have contributed significantly to our understanding of the pharmacological profiles of these compounds and their potential risks, including severe intoxication and adverse health effects (Jan et al., 2010; Helander et al., 2014).

Metabolism and Disposition Studies

Investigating the metabolism and disposition of compounds provides crucial insights into their pharmacokinetics and potential metabolic pathways. Studies like those on SB-649868, an orexin receptor antagonist, detail the metabolic processes and excretion patterns in humans, offering vital information for drug development and safety assessments (Renzulli et al., 2011).

Biochemical Research

Receptor Binding Studies

Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone are often explored for their binding affinities to various receptors, which is critical for the development of therapeutic agents. Research on compounds like WAY-100635 and its metabolites has expanded our knowledge of receptor occupancy and the potential therapeutic applications of receptor antagonists (Osman et al., 1996).

Occupational and Environmental Health

Studies also delve into the occupational and environmental health aspects related to exposure to certain chemicals. For instance, the investigation of dermatitis and respiratory symptoms among workers exposed to methylisothiazolinone and methylchloroisothiazolinone highlights the importance of understanding and mitigating occupational hazards associated with chemical exposure (Herry et al., 2016).

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-16(13-5-3-4-6-14(13)17-12)15(20)11-19-9-7-18(2)8-10-19/h3-6,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCCTNZDQSNAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone

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